molecular formula C19H16ClFN2O4 B11594203 (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11594203
M. Wt: 390.8 g/mol
InChI Key: ZNHPLVXOUMUZOT-OVCLIPMQSA-N
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Description

The compound (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic molecule It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4,5-dimethoxybenzaldehyde and 2-fluorobenzylamine.

    Condensation Reaction: The first step involves a condensation reaction between 3-chloro-4,5-dimethoxybenzaldehyde and 2-fluorobenzylamine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with urea under reflux conditions to form the imidazolidine-2,4-dione core structure.

    Purification: The final product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione would involve large-scale batch reactors, optimized reaction conditions, and continuous purification processes to ensure high yield and purity. Automation and process control systems would be employed to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially opening the ring and forming amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs for treating infections, cancer, and other diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-chlorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-methylbenzyl)imidazolidine-2,4-dione
  • (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-ethylbenzyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluorobenzyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16ClFN2O4

Molecular Weight

390.8 g/mol

IUPAC Name

(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H16ClFN2O4/c1-26-16-9-11(7-13(20)17(16)27-2)8-15-18(24)23(19(25)22-15)10-12-5-3-4-6-14(12)21/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+

InChI Key

ZNHPLVXOUMUZOT-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC

Origin of Product

United States

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